What is Uracil-13C,15N2 and its chemical properties?
What is Uracil-13C,15N2 and its chemical properties?
An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂
This guide provides a comprehensive technical overview of Uracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleobase, for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore its critical applications, and provide detailed experimental protocols to demonstrate its utility in a laboratory setting.
Introduction: The Significance of Isotopic Labeling
Uracil is a fundamental pyrimidine nucleobase, forming a key component of ribonucleic acid (RNA).[1][2] In its natural form, it is composed of the most abundant isotopes: ¹²C, ¹⁴N, ¹H, and ¹⁶O. Uracil-¹³C,¹⁵N₂ is an isotopically labeled analog where specific carbon atoms are replaced with the stable, heavier isotope Carbon-13 (¹³C), and the two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[3][4]
This "heavy" labeling makes the molecule physically and chemically almost identical to its unlabeled counterpart, allowing it to participate in biological pathways without altering its function. However, the mass difference is easily detectable by mass spectrometry (MS) and the nuclear properties of ¹³C and ¹⁵N are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy. These characteristics make Uracil-¹³C,¹⁵N₂ an indispensable tool for quantitative analysis, metabolic tracing, and structural biology.[1][5]
Chemical and Physical Properties
The precise properties of Uracil-¹³C,¹⁵N₂ can vary slightly depending on the specific positions and the number of labeled atoms. Below is a summary of properties for common variants.
Table 1: Physicochemical Properties of Uracil-¹³C,¹⁵N₂ Variants
| Property | Uracil-¹³C,¹⁵N₂ | Uracil-¹³C₄,¹⁵N₂ | Unlabeled Uracil |
| Synonyms | 2,4(1H,3H)-pyrimidinedione-2-¹³C-1,3-¹⁵N₂ | 2,4(1H,3H)-pyrimidinedione-¹³C₄-¹⁵N₂ | 2,4-Dihydroxypyrimidine |
| Molecular Formula | C₃¹³CH₄¹⁵N₂O₂ | ¹³C₄H₄¹⁵N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | ~115.07 g/mol [3][6] | ~118.04 g/mol [2][7] | 112.09 g/mol |
| Exact Mass | 115.02 Da[6] | 118.01 Da | 112.027 Da |
| CAS Number | 181517-11-3[3][6] | 202407-06-5[1][2] | 66-22-8[7] |
| Appearance | White to off-white solid | White to off-white solid | White crystalline powder |
| Solubility | Soluble in DMSO, Methanol:Water (1:1)[3] | Sparingly soluble in DMSO, slightly in Ethanol[2] | Soluble in hot water, alkali |
| Storage | -20°C for long-term stability[6] | Room temperature, away from light and moisture[7] | Room temperature |
| Purity/Enrichment | Typically >95% Purity, >98% Isotopic Enrichment[6] | Typically >98% Purity, >98% Isotopic Enrichment[7] | N/A |
Core Applications in Scientific Research
The unique properties of Uracil-¹³C,¹⁵N₂ enable its use in several powerful analytical techniques.
Gold Standard for Quantitative Mass Spectrometry
Causality: In quantitative analysis, particularly in complex biological matrices like plasma or cell lysates, sample preparation steps (e.g., extraction, derivatization) can lead to variable analyte loss. Furthermore, ion suppression or enhancement effects in the mass spectrometer source can compromise accuracy. Using a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for these variations.[8][9]
Mechanism: Uracil-¹³C,¹⁵N₂ is the ideal internal standard for quantifying natural uracil.[2][3] It co-elutes with the unlabeled (endogenous) uracil during liquid chromatography (LC) and experiences identical extraction losses and ionization effects. Because the mass spectrometer can distinguish between the "light" endogenous analyte and the "heavy" spiked standard, the ratio of their peak areas provides a highly accurate and precise measurement of the endogenous uracil concentration, even if absolute signal intensity fluctuates.[9] This is crucial for clinical diagnostics, such as monitoring patients undergoing certain chemotherapies or diagnosing metabolic disorders.
Probing RNA Structure and Dynamics with NMR Spectroscopy
Causality: Determining the three-dimensional structure of RNA is essential for understanding its function. NMR spectroscopy is a powerful tool for this, but it relies on assigning signals to specific atoms in the molecule. For larger RNAs, severe signal overlap in proton (¹H) NMR spectra makes this process difficult or impossible.
Mechanism: By synthesizing RNA in vitro using ¹³C and ¹⁵N-labeled nucleotide triphosphates (NTPs), derived from precursors like Uracil-¹³C,¹⁵N₂, researchers can overcome this limitation.[10] The ¹³C and ¹⁵N nuclei are NMR-active and have a much larger chemical shift dispersion than protons, resolving signal overlap.[11] Multidimensional NMR experiments (2D, 3D, 4D) correlate the chemical shifts of bonded ¹H, ¹³C, and ¹⁵N atoms, allowing for unambiguous signal assignment and the determination of structural restraints needed to calculate a high-resolution 3D structure.[12]
Metabolic Flux Analysis and Isotope Tracing
Causality: Understanding how cells metabolize nutrients and drugs is fundamental to biology and medicine. Stable isotope tracers allow researchers to follow the journey of a molecule through complex biochemical networks.
Mechanism: When cells are cultured in media containing Uracil-¹³C,¹⁵N₂, they take it up and incorporate it into the nucleotide synthesis pathway.[13] The heavy isotopes act as a tag, allowing researchers to trace the fate of the uracil molecule. By using LC-MS to analyze downstream metabolites (e.g., UMP, UDP, UTP, and even RNA itself), one can measure the rate of synthesis, degradation, and interconversion within the pyrimidine pathway. This technique, known as metabolic flux analysis, is invaluable for studying cancer metabolism, drug mechanism of action, and inborn errors of metabolism.[1]
Experimental Protocols & Workflows
Protocol: Quantification of Uracil in Human Plasma using LC-MS/MS
This protocol describes a self-validating system for the precise measurement of uracil, where the SIL-IS ensures accuracy.
Methodology:
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Preparation of Standards:
-
Prepare a stock solution of unlabeled uracil (analyte) at 1 mg/mL in 50:50 methanol:water.
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Prepare a stock solution of Uracil-¹³C,¹⁵N₂ (Internal Standard, IS) at 100 µg/mL in the same solvent.
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Create a series of calibration standards by serially diluting the analyte stock and spiking a fixed concentration of the IS (e.g., 50 ng/mL) into each standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 200 µL of ice-cold methanol containing the IS (at a concentration to achieve 50 ng/mL final).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis. Causality: The IS is added before precipitation, ensuring it accounts for any analyte loss during this extraction step.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions. For Uracil: m/z 113 → 96. For Uracil-¹³C,¹⁵N₂ (e.g., with one ¹³C and two ¹⁵N): m/z 116 → 99. Causality: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation unique to the target molecule.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.
-
Determine the concentration of uracil in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Workflow Diagram:
Caption: General workflow for metabolic tracing using stable isotope-labeled Uracil.
Conclusion
Uracil-¹³C,¹⁵N₂ is a versatile and powerful research tool. Its utility as an internal standard in mass spectrometry ensures the highest level of accuracy for quantitative studies, a principle of self-validating trustworthiness in analytical chemistry. In NMR, it provides the key to unlocking the complex structures of RNA molecules. For cell biologists and drug developers, it serves as a precise tracer to map metabolic pathways and elucidate mechanisms of action. The continued application of such stable isotope-labeled compounds is integral to advancing our understanding of biology and developing next-generation therapeutics.
References
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PubMed. (2020). Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. Retrieved from [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
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Allen. (n.d.). Uracil: Structure, Synthesis and Uses. Retrieved from [Link]
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Scribd. (2023). Uracil. Retrieved from [Link]
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